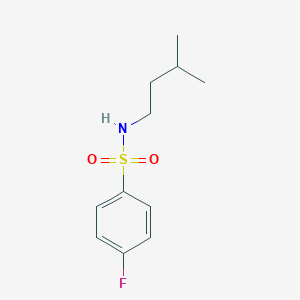

4-Fluor-N-(3-Methylbutyl)benzol-1-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-N-(3-methylbutyl)benzenesulfonamide is an organic compound with the molecular formula C11H16FNO2S . The average mass of this compound is 245.314 Da .

Molecular Structure Analysis

The molecular structure of 4-fluoro-N-(3-methylbutyl)benzenesulfonamide consists of a benzene ring substituted with a fluoro group and a sulfonamide group . The sulfonamide group is further substituted with a 3-methylbutyl group .Wirkmechanismus

The mechanism of action of 4-fluoro-N-(3-methylbutyl)benzenesulfonamide involves the inhibition of TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and protons. The activation of TRPV1 leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The inhibition of TRPV1 by 4-fluoro-N-(3-methylbutyl)benzenesulfonamide blocks the influx of calcium ions and attenuates the downstream signaling pathways, leading to the inhibition of pain and inflammation.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-fluoro-N-(3-methylbutyl)benzenesulfonamide have been extensively studied. In vitro studies have shown that this compound effectively inhibits TRPV1-mediated responses in various cell types, including dorsal root ganglion neurons and HEK293 cells. In vivo studies have demonstrated that 4-fluoro-N-(3-methylbutyl)benzenesulfonamide effectively reduces pain and inflammation in animal models. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-fluoro-N-(3-methylbutyl)benzenesulfonamide in lab experiments is its high potency and selectivity for TRPV1 ion channel. This compound has been shown to effectively inhibit TRPV1-mediated responses at low concentrations, making it a valuable tool for studying the role of TRPV1 in various physiological and pathological conditions. However, one of the limitations of using 4-fluoro-N-(3-methylbutyl)benzenesulfonamide is its potential off-target effects, as this compound may inhibit other ion channels or enzymes at higher concentrations. Therefore, it is essential to use appropriate controls and concentrations when using this compound in lab experiments.

Zukünftige Richtungen

There are several future directions for the study of 4-fluoro-N-(3-methylbutyl)benzenesulfonamide. One of the primary areas of interest is the development of more potent and selective TRPV1 inhibitors. This could lead to the development of novel analgesics and anti-inflammatory drugs that target TRPV1 ion channel. Another future direction is the investigation of the role of TRPV1 in various diseases, including migraine, neuropathic pain, and inflammatory diseases. Finally, the development of more advanced analytical techniques, such as cryo-electron microscopy, could provide insights into the structure and function of TRPV1 ion channel and its interaction with 4-fluoro-N-(3-methylbutyl)benzenesulfonamide.

Synthesemethoden

The synthesis of 4-fluoro-N-(3-methylbutyl)benzenesulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-methyl-1-butylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained by filtration and purification. The yield of the product is typically high, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

Fluoreszenzbasierte analytische Verfahren

4-Fluor-N-(3-Methylbutyl)benzol-1-sulfonamid: ist ein Fluorophor auf Basis eines Einzelbenzols (SBBF), der eine bedeutende Rolle in fluoreszenzbasierten analytischen Verfahren spielt. Diese Verfahren sind in verschiedenen Forschungsbereichen und Industrien, insbesondere in der Biologie und Materialwissenschaft, von entscheidender Bedeutung . Die Fähigkeit der Verbindung, innerhalb eines kompakten Benzolgerüsts als Elektronendonor oder -akzeptor zu fungieren, macht sie ideal für die Entwicklung neuer Fluorophore mit spezifischen photophysikalischen Eigenschaften. Dies ist unerlässlich für Anwendungen in:

Eigenschaften

IUPAC Name |

4-fluoro-N-(3-methylbutyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO2S/c1-9(2)7-8-13-16(14,15)11-5-3-10(12)4-6-11/h3-6,9,13H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXFVAVQKQIGKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,4-Trimethyl-1-[(4-methyl-1-piperidinyl)acetyl]-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B430550.png)

![2-(3,5-dimethylphenyl)-4,4,6,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430551.png)

![6-(3-hydroxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one](/img/structure/B430552.png)

![2-(2-Hydroxy-5-methylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430555.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B430556.png)

![(4-(propyloxy)phenyl)(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine](/img/structure/B430557.png)

![10-(3-hydroxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B430558.png)

![N-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B430562.png)

![N-[(4-chloro-2-methylphenyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B430565.png)

![N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B430567.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B430569.png)

![N-(5-chloro-2-phenoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B430573.png)